molecular formula C22H19BrN2O B393040 2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393040
M. Wt: 407.3g/mol
InChI Key: DXMWHXJJZRHWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with substituted phenyl groups, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 4-ethylbenzaldehyde as the primary starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield dihydroquinazolinone derivatives.

    Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-3-(4-ethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one
  • 2-(4-Fluoro-phenyl)-3-(4-ethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one
  • 2-(4-Methyl-phenyl)-3-(4-ethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Uniqueness

2-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties.

Properties

Molecular Formula

C22H19BrN2O

Molecular Weight

407.3g/mol

IUPAC Name

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H19BrN2O/c1-2-15-7-13-18(14-8-15)25-21(16-9-11-17(23)12-10-16)24-20-6-4-3-5-19(20)22(25)26/h3-14,21,24H,2H2,1H3

InChI Key

DXMWHXJJZRHWLM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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